Aspernolide B is a naturally occurring butenolide compound derived from the marine fungus Aspergillus terreus. It belongs to a class of secondary metabolites that exhibit various biological activities, making them of significant interest in pharmaceutical and biochemical research. The compound is noted for its potential therapeutic applications, particularly in the fields of cancer treatment and anti-inflammatory research.
Aspernolide B is isolated from the marine-derived fungus Aspergillus terreus, which is known for producing a variety of bioactive compounds. This fungus thrives in marine environments and has been studied extensively for its ability to synthesize unique secondary metabolites, including other aspernolides and butyrolactones .
The synthesis of Aspernolide B can be achieved through various methods, primarily focusing on extraction from natural sources or through synthetic organic chemistry. The common approach involves:
The extraction process typically involves:
The semisynthetic route may involve specific reactions such as oxidation or reduction to modify precursor compounds into Aspernolide B .
The molecular structure of Aspernolide B consists of a five-membered lactone ring with specific substituents that contribute to its biological activity. The compound's molecular formula is , indicating it contains 15 carbon atoms, 22 hydrogen atoms, and four oxygen atoms.
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure of Aspernolide B:
For instance, in NMR analysis, specific chemical shifts can indicate the presence of functional groups and their connectivity within the molecule .
Aspernolide B can undergo various chemical reactions typical for butenolides, including:
These reactions can be catalyzed under acidic or basic conditions, influencing the yield and specificity of products formed from Aspernolide B. The reactivity of its double bond makes it susceptible to electrophilic addition reactions, which can be exploited in synthetic applications .
The mechanism of action for Aspernolide B primarily involves its interaction with biological macromolecules, such as proteins and nucleic acids. It has been shown to inhibit certain pathways associated with cancer cell proliferation and inflammation.
Research indicates that Aspernolide B may exert its effects by modulating signaling pathways involved in cell survival and apoptosis. For example, it has been demonstrated to inhibit osteoclast differentiation, which is crucial in bone resorption processes linked to diseases like osteoporosis .
Aspernolide B typically appears as a white crystalline solid. Its solubility profile varies depending on the solvent used; it is generally soluble in organic solvents like methanol and ethyl acetate but insoluble in water.
The chemical properties include:
Analytical techniques such as differential scanning calorimetry (DSC) can further elucidate thermal properties .
Aspernolide B has several potential applications in scientific research:
The discovery of Aspernolide B in 2009 marked a pivotal advancement in marine mycology. Researchers isolated it from Aspergillus terreus strain RA2905, an epiphyte of the soft coral Sinularia kavarattiensis in the Indian Ocean (Mandapam coast, Tamil Nadu). This finding was part of a systematic effort to explore marine fungal diversity for novel bioactive compounds. Initial extraction used chloroform and ethyl acetate solvents, followed by chromatographic purification (Sephadex LH-20 and silica gel), yielding two novel butenolides designated Aspernolides A and B [1].
Historically, terrestrial A. terreus strains were known producers of butyrolactones (e.g., butyrolactone I–IV), but Aspernolide B represented the first butenolide reported from marine-adapted strains. Its structure was elucidated via NMR spectroscopy and mass spectrometry, revealing a 3-hydroxy-4-alkyl-substituted γ-lactone core distinct from prenylated butyrolactones. This discovery underscored the metabolic plasticity of A. terreus in marine niches and expanded the chemical landscape of fungal-derived lactones [1] [3].
Table 1: Key Properties of Aspernolide B
Property | Value/Description |
---|---|
IUPAC Name | (3R,4S)-3,4-Dihydroxy-5-oxo-4-[(E)-pent-1-enyl]tetrahydrofuran-2-yl]methyl acetate |
Molecular Formula | C₁₂H₁₈O₆ |
Molecular Weight | 258.27 g/mol |
Natural Source | Aspergillus terreus (marine-derived) |
Biosynthetic Class | Polyketide-derived butenolide |
Year Discovered | 2009 |
Key Spectral Signatures | ¹H NMR (500 MHz, CD₃OD): δ 5.85 (d, J=15.7 Hz), 5.58 (dd, J=15.7 Hz), 4.45 (m) [1] |
Aspernolide B holds academic significance for three interconnected reasons:
Biosynthetic Uniqueness: Aspernolide B derives from a hybrid polyketide pathway involving tyrosine and acetate units. Gene cluster analysis in A. terreus reveals a non-reducing polyketide synthase (PKS) flanked by hydroxylases and acetyltransferases, which catalyze lactonization and O-acetylation. This pathway diverges from the mevalonate route used by prenylated butyrolactones, offering new templates for engineered biosynthesis [3] [9].
CDK Inhibition Mechanism: Aspernolide B inhibits cyclin-dependent kinases CDK1/cyclin B and CDK2/cyclin A at IC₅₀ values comparable to the clinical candidate roscovitine. It induces G2/M cell cycle arrest in cancer cells by disrupting CDK-mediated phosphorylation, a mechanism validated in prostate cancer models. This positions it as a scaffold for anticancer agent development [1] [4].
Chemical Ecology Insights: As a marine-adapted metabolite, Aspernolide B’s production is upregulated in salt-stressed conditions. It functions as a chemical defense agent against coral pathogens, exemplifying fungal-host ecological interplay. This underscores the role of secondary metabolites in microbial survival and niche adaptation [1] [6].
Table 2: Documented Bioactivities of Aspernolide B
Bioactivity Assay | Result | Significance |
---|---|---|
CDK1/cyclin B Inhibition | IC₅₀ ~2.5 μM | Comparable to roscovitine (clinical candidate) |
Cytotoxicity (MDA-MB-231) | IC₅₀ 22.3 μM | Selective activity vs. breast cancer |
Anti-inflammatory (NF-κB) | 65% suppression at 25 μM | Validated in microglial cells |
Antibacterial (MRSA) | MIC >50 μM | Weaker than Aspernolide A |
Apoptosis Induction | Caspase-3 activation in HeLa cells | Confirmed via flow cytometry |
Three research paradigms drive contemporary Aspernolide B studies:
Epigenetic Elicitation: Silent Aspernolide B biosynthetic clusters are activated via histone deacetylase (HDAC) manipulation. Deletion of hdaA in A. terreus RA2905 increased Aspernolide B yield by 8.3-fold by derepressing polyketide synthase genes. Similarly, HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) enhance lactone production, enabling scalable fermentation [3].
Molecular Networking and OSMAC: One Strain Many Compounds (OSMAC) approaches coupled with LC-MS/MS molecular networking revealed Aspernolide B as a "hub" metabolite in A. terreus chemotypes. Culture parameter variations (e.g., seawater media, low nitrogen) shifted metabolic profiles toward butyrolactone production, demonstrating how niche-mimicking conditions elicit cryptic metabolites [3] [7].
Taxonomy-Driven Discovery: Polyphasic classification of Aspergillus section Nidulantes refines strain selection for Aspernolide B prospecting. Phylogenomic analysis confirmed that high-yield strains (e.g., CCTCC AF 2021052) cluster within marine-adapted clades possessing unique PKS alleles. This paradigm accelerates targeted bioprospecting [6] [10].
These approaches exemplify a broader shift from traditional bioassay-guided isolation to integrated genotype-phenotype strategies, positioning Aspernolide B as a model for next-generation natural product discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7